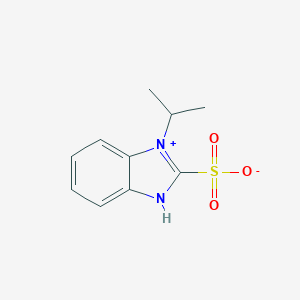

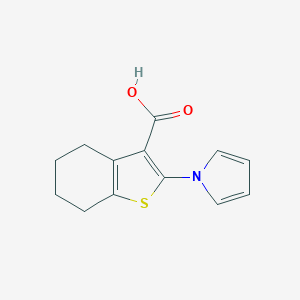

![molecular formula C15H14N2OS B366463 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole CAS No. 294653-52-4](/img/structure/B366463.png)

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole

Overview

Description

“2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” is a chemical compound with the molecular formula C15H14N2OS . It contains 37 bonds in total, including 22 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), 1 sulfide, and 1 Imidazole .

Molecular Structure Analysis

The molecular structure of “2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” has been analyzed in several studies. For instance, a study published in the Russian Journal of Organic Chemistry described the theoretical investigations of the thione–thiol tautomerism of the molecule using DFT/B3LYP calculations with the 6-311++G (d,p) basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” include a molecular formula of C15H14N2OS, an average mass of 270.349 Da, and a monoisotopic mass of 270.082672 Da .Scientific Research Applications

1. Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor This compound has been used in the development of derivatives targeting the Binding Function 3 (BF3) site of the Human Androgen Receptor . This research is significant as it contributes to our understanding of how these receptors function and can be targeted for therapeutic purposes .

Synthesis of Novel Compounds

“2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” has been used in the synthesis of novel compounds . For instance, it was used in the synthesis of a novel 2-[(2-sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate . This research is important as it expands the range of compounds available for further study and potential application .

Quantum Chemical Computations

This compound has been used in quantum chemical computations . The geometric, spectroscopic, and electronic parameters for the thiol and thione forms of this compound were calculated using the DFT/ B3LYP/6-311G++(d,p) method . This research contributes to our understanding of the properties of this compound and its potential applications .

Non-linear Optical Compound

The non-linear optical (NLO) properties of this compound have been studied . The NLO analysis showed that the thiol form of the molecule is more stable than the thione form and is a good non-linear optical compound . This research is significant as it contributes to the development of new materials with desirable optical properties .

Antioxidant Properties

Benzimidazole derivatives, including those containing a sulfanyl group, have shown diverse biological activities, including antioxidant properties . This research is important as it contributes to the development of new antioxidant agents .

Anticonvulsant Properties

Sulfur-containing benzimidazole derivatives, specifically 2-sulfanylbenzimidazoles, have exhibited anticonvulsant properties . This research is significant as it contributes to the development of new anticonvulsant agents .

properties

IUPAC Name |

2-(2-phenoxyethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-2-6-12(7-3-1)18-10-11-19-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYUFQWEHMSHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q2: Can you explain the rationale behind exploring new therapies for Spinal Bulbar Muscular Atrophy (SBMA)? [, ]

A2: SBMA is a debilitating neurodegenerative disease with limited treatment options. [, ] Research focuses on developing new therapies that can slow down or halt disease progression and improve the quality of life for patients.

Q3: Why is designing an effective malaria vaccine challenging, and how can current research contribute to overcoming these challenges? []

A3: The complexity of the malaria parasite's lifecycle and its ability to evade the human immune system pose significant challenges in developing an effective vaccine. [] Current research focuses on identifying specific parasite targets and understanding the immune mechanisms involved in protection, which can inform the design of novel and effective vaccine candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

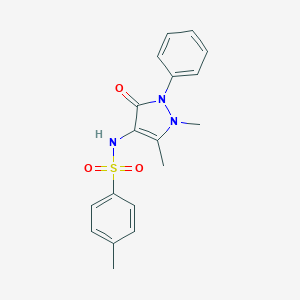

![3-(4-Fluorophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B366383.png)

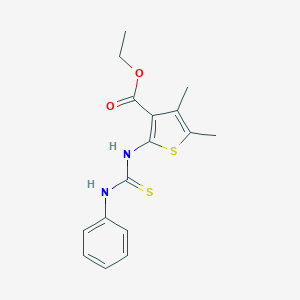

![Methyl 3-[(2,4-difluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B366391.png)

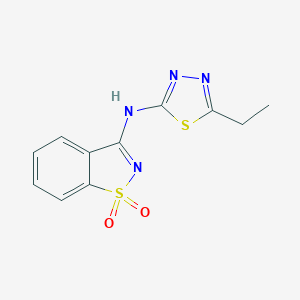

![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)

![5-Ethyl-8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366434.png)

![5-(4-ethylphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B366453.png)

![N-[(4-bromophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B366466.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)

![Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate](/img/structure/B366487.png)

![5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B366488.png)